

Therapeutic Potential of ENMD-1068 in Inflammatory Disease: A Technical Guide

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Compound of Interest

Compound Name: ENMD-1068

Cat. No.: B607328

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Executive Summary

ENMD-1068, a selective small molecule antagonist of Protease-Activated Receptor 2 (PAR2), has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory diseases. By inhibiting the activation of PAR2, **ENMD-1068** effectively modulates key inflammatory signaling pathways, including the Transforming Growth Factor-beta (TGF- β)/Smad and Nuclear Factor-kappa B (NF- κ B) pathways. This guide provides an in-depth technical overview of the existing data on **ENMD-1068**, including its mechanism of action, quantitative efficacy in various disease models, detailed experimental protocols, and visualizations of the implicated signaling pathways. The presented evidence underscores the promise of **ENMD-1068** as a novel therapeutic agent for inflammatory conditions such as endometriosis, liver fibrosis, and arthritis.

Introduction to ENMD-1068 and PAR2

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a critical role in inflammation and immunity. It is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that initiates intracellular signaling. Dysregulation of PAR2 activation is implicated in the pathophysiology of numerous inflammatory diseases.

ENMD-1068 is a novel, selective, non-peptide antagonist of PAR2.^[1] By blocking the activation of PAR2, **ENMD-1068** presents a targeted approach to mitigating the downstream inflammatory cascades mediated by this receptor.

Mechanism of Action

ENMD-1068 exerts its anti-inflammatory effects by competitively inhibiting the activation of PAR2. This blockade prevents the initiation of downstream signaling cascades that are crucial for the inflammatory response. The primary pathways modulated by **ENMD-1068** include:

- **Inhibition of the TGF- β /Smad Signaling Pathway:** In the context of liver fibrosis, **ENMD-1068** has been shown to attenuate the activation of hepatic stellate cells (HSCs) and collagen production by inhibiting the TGF- β 1/Smad2/3 signaling pathway.^[2]
- **Suppression of the NF- κ B Signaling Pathway:** In models of endometriosis, **ENMD-1068** dose-dependently inhibits the expression of Interleukin-6 (IL-6) and the activation of NF- κ B, a key transcription factor that governs the expression of pro-inflammatory genes.^[3]

Quantitative Data on Therapeutic Efficacy

The preclinical efficacy of **ENMD-1068** has been evaluated in various models of inflammatory disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of ENMD-1068

Parameter	Value	Cell Type/Assay	Reference
IC50	~5 mM	Inhibition of trypsin-induced PAR2 activation	^[4]
IC50	8 μ M	Blockade of intracellular calcium release in colonocytes	^[5]

Note: The discrepancy in reported IC50 values may be attributable to different assay conditions and cell types used.

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis

Parameter	Vehicle Control	ENMD-1068 (25 mg/kg)	ENMD-1068 (50 mg/kg)	Reference
**Lesion Volume (mm ³) **	13.87 ± 2.45	5.71 ± 0.93	2.53 ± 0.61	[6]
IL-6 Expression (relative)	High	Significantly Reduced	Significantly Lower than 25 mg/kg	[3][6]
MCP-1 Expression (relative)	High	Significantly Reduced	Significantly Reduced	[3]
NF-κB Activation	High	Dose-dependently inhibited	Dose-dependently inhibited	[3]

Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis

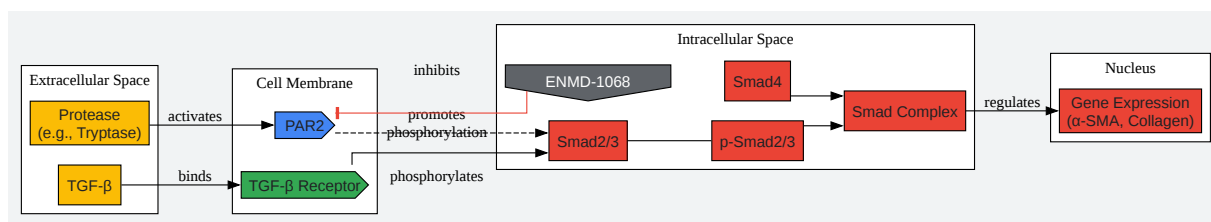
Parameter	CCl4 Control	ENMD-1068 (25 mg/kg)	ENMD-1068 (50 mg/kg)	Reference
ALT/AST Levels	Significantly Elevated	Significantly Reduced	Significantly Reduced	[2]
Collagen Content	Significantly Increased	Significantly Reduced	Significantly Reduced	[2]
α-SMA Expression	Significantly Increased	Significantly Reduced	Significantly Reduced	[2]

Table 4: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Collagen-Induced Arthritis

Parameter	Vehicle Control	ENMD-1068 (4 mg)	ENMD-1068 (16 mg)	Reference
Arthritic Index (Day 7)	7.1 ± 0.9	4.2 ± 1.0	2.8 ± 0.5	[7]

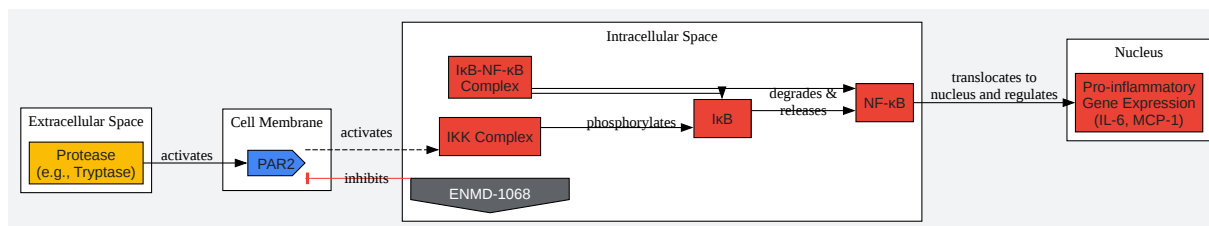
Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **ENMD-1068**.



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TGF-β/Smad signaling pathway and **ENMD-1068** inhibition.



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